Tert-butyl 1,5-diazocane-1-carboxylate

Übersicht

Beschreibung

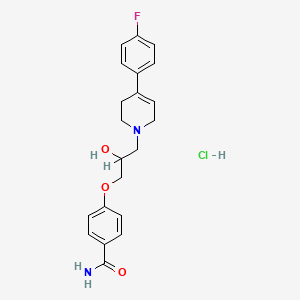

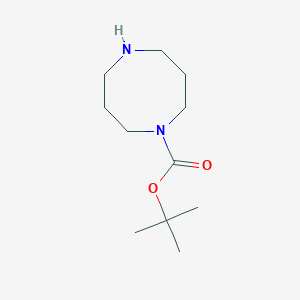

Tert-butyl 1,5-diazocane-1-carboxylate is a chemical compound with the molecular formula C11H22N2O2 . It is a liquid at room temperature .

Molecular Structure Analysis

The molecular structure of Tert-butyl 1,5-diazocane-1-carboxylate consists of a diazocane ring, which is a nine-membered ring with two nitrogen atoms . Attached to one of the nitrogen atoms is a tert-butyl carboxylate group .Physical And Chemical Properties Analysis

Tert-butyl 1,5-diazocane-1-carboxylate is a liquid at room temperature . Its molecular weight is 214.31 g/mol .Wissenschaftliche Forschungsanwendungen

Catalytic Activity and Synthetic Applications

Tert-butyl 1,5-diazocane-1-carboxylate serves as a pivotal reagent in catalytic and synthetic organic chemistry. For instance, its role in asymmetric Mannich-type reactions, where it acts in conjunction with axially chiral dicarboxylic acid, facilitates the synthesis of chiral β-amino phosphonates and β-amino sulfones with high enantioselectivity (Hashimoto et al., 2011). This demonstrates its utility in producing synthetically valuable compounds with potential applications in drug discovery and development.

Radical Reactions and Nucleophilic Substitutions

Tert-butyl phenylazocarboxylates, closely related to tert-butyl 1,5-diazocane-1-carboxylate, exhibit versatility as building blocks in synthetic chemistry. Their capacity for undergoing radical reactions and nucleophilic substitutions has been extensively documented, highlighting their utility in modifying aromatic compounds (Jasch et al., 2012). Such reactions pave the way for creating complex molecular structures useful in pharmaceuticals and materials science.

Synthesis of Key Intermediates

The compound also plays a crucial role in the synthesis of key intermediates for pharmaceuticals. A practical example is the synthesis of (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, a critical intermediate in producing Rho–kinase inhibitors. This synthesis process underscores the importance of tert-butyl 1,5-diazocane-1-carboxylate derivatives in facilitating the production of clinically significant drugs (Gomi et al., 2012).

Asymmetric Catalysis

In the realm of asymmetric catalysis, aryloxycarbonylcarbene complexes derived from tert-butyl diazoacetate analogs have been used to achieve high enantioselectivity in cyclopropanation reactions. This application illustrates the compound's role in creating enantioenriched molecules, which are invaluable in the development of drugs and agrochemicals with specific activity profiles (Park et al., 1996).

Material Science and Nanotechnology

The modification of materials, such as the creation of 'hairy' diamond nanoparticles functionalized with tert-butyl methacrylate via atom transfer radical polymerization, showcases the broader applicability of tert-butyl 1,5-diazocane-1-carboxylate derivatives in material science. These nanoparticles, which can potentially contain fluorescent centers, are of interest for biomedical imaging and drug delivery systems (Dahoumane et al., 2009).

Safety And Hazards

Zukünftige Richtungen

As for future directions, it’s difficult to predict without specific context. The use and study of this compound would depend on the field of interest. For instance, in medicinal chemistry, it could be studied for potential biological activity. In materials science, it could be explored for properties like conductivity or reactivity .

Eigenschaften

IUPAC Name |

tert-butyl 1,5-diazocane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-8-4-6-12-7-5-9-13/h12H,4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRKUMLHCFYSTGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCNCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00467977 | |

| Record name | Tert-butyl 1,5-diazocane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00467977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 1,5-diazocane-1-carboxylate | |

CAS RN |

223797-64-6 | |

| Record name | Tert-butyl 1,5-diazocane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00467977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B1589765.png)

![Pyrazino[2,3-f][1,10]phenanthroline-2,3-dicarbonitrile](/img/structure/B1589770.png)